molecular formula C9H10N2O4 B3054085 1-[(2R,4S)-4-Hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4(1H,3H)-dione CAS No. 58096-66-5

1-[(2R,4S)-4-Hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B3054085
CAS No.: 58096-66-5
M. Wt: 210.19 g/mol
InChI Key: GWUGJFCGJLMLER-POYBYMJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2R,4S)-4-Hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that includes a pyrimidine ring and a hydroxy-methylideneoxolan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,4S)-4-Hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidine derivative with a hydroxy-methylideneoxolan precursor under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on the desired scale of production and the specific requirements for purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,4S)-4-Hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(2R,4S)-4-Hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 1-[(2R,4S)-4-Hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione
  • 1-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione

Uniqueness

1-[(2R,4S)-4-Hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[(2R,4S)-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-5-6(12)4-8(15-5)11-3-2-7(13)10-9(11)14/h2-3,6,8,12H,1,4H2,(H,10,13,14)/t6-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUGJFCGJLMLER-POYBYMJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C(CC(O1)N2C=CC(=O)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1[C@H](C[C@@H](O1)N2C=CC(=O)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70577799
Record name 1-[(2R,4S)-4-Hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58096-66-5
Record name 1-[(2R,4S)-4-Hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(2R,4S)-4-Hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
1-[(2R,4S)-4-Hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
1-[(2R,4S)-4-Hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
1-[(2R,4S)-4-Hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
1-[(2R,4S)-4-Hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
1-[(2R,4S)-4-Hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4(1H,3H)-dione

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